molecular formula C6H12O2 B048227 Diacetone alcohol-d12 CAS No. 114253-85-9

Diacetone alcohol-d12

Cat. No. B048227
CAS RN: 114253-85-9
M. Wt: 128.23 g/mol
InChI Key: SWXVUIWOUIDPGS-YDUIPVTMSA-N
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Description

Diacetone alcohol-d12 (DA-d12) is an important compound that has been used in a variety of scientific and industrial applications. It is a colorless, slightly viscous liquid with a sweet and fruity odor. It is also known as 2,6-Dimethyl-4-hydroxy-3,5-heptanedione, and is a derivative of acetone. DA-d12 is a chiral compound, meaning that it has two forms that are mirror images of each other, and is used in applications requiring enantiomerically pure compounds. It is used in the synthesis of pharmaceuticals, fragrances, and other compounds that require enantiomeric purity. It is also used in the synthesis of polymers, surfactants, and other materials.

Scientific Research Applications

Diffusion Coefficient Measurement

Diacetone alcohol-d12, although not directly mentioned, plays a role in studies where the diffusion coefficients of related compounds are measured. For instance, studies have measured the infinite dilution binary diffusion coefficients (D12) of compounds like acetylferrocene and 1,1′-diacetylferrocene in supercritical carbon dioxide (scCO2) and in liquid organic solvents such as acetone. These measurements help understand the behavior of solutes in various solvents, which is crucial for designing and optimizing chemical processes (Okubo et al., 2021).

Wine Fermentation

The compound diacetyl, closely related to diacetone alcohol, plays a significant role in wine fermentation. Diacetyl imparts a buttery aroma and flavor to fermented beverages and is produced by lactic acid bacteria during the malolactic fermentation process. Understanding the metabolism, genetics, and analysis of diacetyl in wine production can enhance the sensory quality of wine (Bartowsky & Henschke, 2004).

Reactive Distillation

Diacetone alcohol is produced from acetone through dimerization, which upon further dehydration yields mesityl oxide along with various side-products. The study of the reaction kinetics and the effect of different parameters on the product ratio in reactive distillation provides insights into optimizing production processes for chemicals derived from diacetone alcohol (Thotla et al., 2007).

Electrosynthesis

Electrosynthetic pathways for the aldol condensation of acetone to diacetone alcohol have been investigated, confirming that such reactions proceed at the cathode. This research explores the potential for more sustainable chemical synthesis methods through electrochemistry (Pauwels et al., 2016).

Coordination and Dissociation Reactions

Research has explored the roles of acetone and diacetone alcohol in the coordination and dissociation reactions of uranyl complexes. This work sheds light on the interaction mechanisms between uranyl species and diacetone alcohol, offering insights into the chemical behavior of uranium compounds (Rios et al., 2012).

Mechanism of Action

Target of Action

Diacetone alcohol-d12, also known as 4-Hydroxy-4-methyl-2-pentanone-d12, is primarily used as a synthetic intermediate in the preparation of other compounds . It doesn’t have a specific biological target, but its chemical properties make it a valuable compound in various chemical reactions .

Mode of Action

The compound acts as a solvent and a synthetic intermediate . It participates in reactions such as the aldol condensation, where it can combine with other molecules under the influence of a catalyst . This reaction is crucial in the production of many valuable chemicals .

Biochemical Pathways

This compound is involved in the aldol condensation pathway . This pathway is essential for the production of many valuable chemicals, including diacetone alcohol (DAA), mesityl oxide (MO), and isophorone (IP) . The aldol reaction of acetone leads to the formation of diacetone alcohol, which can then undergo dehydration to form mesityl oxide .

Result of Action

The primary result of this compound’s action is the production of other compounds through chemical reactions . For example, in the aldol condensation reaction, it contributes to the efficient production of diacetone alcohol, mesityl oxide, and isophorone .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of a catalyst . For instance, the aldol condensation of acetone by refluxing on CaC2 achieves efficient coproduction of diacetone alcohol, mesityl oxide, and isophorone . The reaction’s efficiency is improved under mild conditions (56 °C, 100 kPa) .

Safety and Hazards

Diacetone Alcohol is a combustible liquid and causes serious eye irritation. It may cause respiratory irritation and is suspected of damaging the unborn child . It is recommended to avoid breathing fumes/mists/vapors/spray, use only in well-ventilated areas, and avoid contact with skin, eyes, and clothing .

Future Directions

Diacetone Alcohol is used in various industries including building, industrial applications, home personal care, food industry, and chemical industry . It is also used in cellulose ester lacquers, particularly of the brushing type, where it produces brilliant gloss and hard film and where its lack of odor is desirable . It is expected to continue to find use in these areas due to its unique properties .

properties

IUPAC Name

1,1,1,3,3,5,5,5-octadeuterio-4-deuteriooxy-4-(trideuteriomethyl)pentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5(7)4-6(2,3)8/h8H,4H2,1-3H3/i1D3,2D3,3D3,4D2,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXVUIWOUIDPGS-YDUIPVTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443621
Record name Diacetone alcohol-d12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

114253-85-9
Record name Diacetone alcohol-d12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 114253-85-9
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